(1S*,4S*)-2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane
Description
The azabicyclo[2.2.1]heptane ring system is a fundamental structure in organic chemistry, known for its presence in numerous biologically active molecules. The synthesis and functionalization of azabicyclic structures, including modifications with various substituents such as ethylsulfonyl and imidazolyl groups, are areas of active research due to their relevance in medicinal chemistry and material science.
Synthesis Analysis
The enantioselective synthesis of azabicyclo[2.2.1]heptane derivatives has been explored through various methodologies. For instance, the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline involves multiple steps, including conversion into key intermediates, sulfonate ester formation, and cyclization (Houghton et al., 1993). Similarly, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillin-type β-lactams, from ethyl propiolate showcases the versatility of azabicyclic compounds in synthesizing complex molecules (Chiba et al., 1985).
Molecular Structure Analysis
The structural complexity of azabicyclic compounds is often analyzed through crystallography and molecular modeling. For example, studies on tetrazole derivatives provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the reactivity and properties of these molecules (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Azabicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions, including cycloadditions, substitutions, and transformations influenced by neighboring group participation. These reactions enable the synthesis of a wide range of functionalized molecules with potential biological activity and material applications (Malpass & White, 2004).
properties
IUPAC Name |
(1S,4S)-2-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-2-27(25,26)21-22-14-20(16-23-15-18-10-11-19(23)13-18)24(21)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,14,18-19H,2,6,9-13,15-16H2,1H3/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCZCBHSCDCTEM-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CC4CCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3C[C@H]4CC[C@H]3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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